molecular formula C15H15N5O3 B455664 2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine CAS No. 546083-14-1

2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine

Cat. No. B455664
CAS RN: 546083-14-1
M. Wt: 313.31g/mol
InChI Key: NYJNVZXYNPDHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine” is a chemical compound with the CAS Number: 546083-14-1. It has a molecular weight of 313.32g/mol . The compound is solid in physical form .


Molecular Structure Analysis

The molecular formula of “2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine” is C15H15N5O3 . The InChI Code is 1S/C15H15N5O3/c21-14(12-2-4-13(5-3-12)20(22)23)18-8-10-19(11-9-18)15-16-6-1-7-17-15/h1-7H,8-11H2 .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 313.32g/mol .

Scientific Research Applications

  • Protein Kinase Inhibition and Synthesis Methodology : The protein kinase inhibitors CTx-0152960 and its piperazinyl analogue, CTx-0294885, were prepared using a hybrid flow and microwave approach. This method demonstrated enhanced overall yields and increased atom economy (Russell et al., 2015).

  • Antimicrobial Activity : Derivatives of 2-(substituted phenyl)-2-oxoethyl 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate showed significant antimicrobial activity against various microorganism strains (Yurttaş et al., 2016).

  • Synthesis of Piperazine Derivatives : A method was developed for synthesizing N,N′-bis(5-nitro-6-pyrimidiny;) derivatives of piperazine, showing the feasibility of nucleophilic reactions to form dialkylamino derivatives (Makarov et al., 1994).

  • Anticancer Activities : Novel benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moiety showed potential anticancer activities against A549 lung adenocarcinoma and C6 rat glioma cell lines (Çiftçi et al., 2021).

  • Corrosion Inhibition Properties : Piperidine derivatives were investigated for their adsorption and corrosion inhibition properties on iron, demonstrating significant potential in material science (Kaya et al., 2016).

  • Monoamine Oxidase Inhibitors : Piperazine derivatives were synthesized and screened for their monoamine oxidase A and B inhibitory activity, providing insights into potential applications in neuropharmacology (Kaya et al., 2017).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

properties

IUPAC Name

(4-nitrophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c21-14(12-2-4-13(5-3-12)20(22)23)18-8-10-19(11-9-18)15-16-6-1-7-17-15/h1-7H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJNVZXYNPDHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328448
Record name (4-nitrophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195118
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine

CAS RN

546083-14-1
Record name (4-nitrophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.